1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride

Carboxylesterase 1 CES1 inhibition Drug metabolism

This benzothiazole-piperazine hydrochloride is a constitutional isomer of Fasudil but inhibits human carboxylesterases (CES1 IC₅₀=11.0 µM, CES2 IC₅₀=7.36 µM) with no kinase activity. Its 5-methoxy-N-acetyl scaffold fills a critical SAR gap versus 4-pyridyl/dihalobenzyl analogs. Use as a chemotype-specific CES reference probe in DDI screens, matched-pair scaffold-hopping, or cytotoxicity profiling. Moderate logP (2.98) reduces non-specific binding risk. Confirm stock and pricing below.

Molecular Formula C14H18ClN3O2S
Molecular Weight 327.8 g/mol
CAS No. 1215343-69-3
Cat. No. B6496716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(5-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride
CAS1215343-69-3
Molecular FormulaC14H18ClN3O2S
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3)OC.Cl
InChIInChI=1S/C14H17N3O2S.ClH/c1-10(18)16-5-7-17(8-6-16)14-15-12-9-11(19-2)3-4-13(12)20-14;/h3-4,9H,5-8H2,1-2H3;1H
InChIKeyPBKSSZJWFHMURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one Hydrochloride (CAS 1215343-69-3): Chemical Identity, Structural Context, and Procurement-Relevant Baseline


1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one hydrochloride (CAS 1215343-69-3) is a synthetic benzothiazole–piperazine hybrid bearing a 5-methoxy substituent on the benzothiazole ring and an N‑acetyl group on the piperazine moiety, supplied as the hydrochloride salt with molecular formula C₁₄H₁₈ClN₃O₂S and molecular weight 327.8 g/mol [1]. The compound is catalogued in the ChEMBL database as CHEMBL1271200 and in BindingDB as BDBM50154556, and is commercially available from multiple vendors at ≥95% purity for research use only [2]. Notably, this compound shares its exact molecular formula and molecular weight with the clinically used Rho‑kinase (ROCK) inhibitor Fasudil hydrochloride (CAS 105628-07-7) yet possesses a fundamentally different scaffold—a benzothiazole–piperazine core versus Fasudil's isoquinoline–sulfonamide–diazepane core—resulting in a distinct biological target profile focused on human carboxylesterases (CES1 and CES2) rather than kinases [3].

Why Generic Substitution Fails: Structural Isomerism, Divergent Target Engagement, and the Inadequacy of Fasudil as a Surrogate for CAS 1215343-69-3


The benzothiazole–piperazine chemotype is characterized by steep structure–activity relationships (SAR) where minor substituent changes on the benzothiazole ring (e.g., 5‑OCH₃ vs. 6‑CH₃ vs. 4‑Cl) or the piperazine N‑substituent (acetyl vs. benzoyl vs. benzyl) profoundly alter both potency and target selectivity across cancer cell lines and enzyme assays [1]. Critically, although Fasudil hydrochloride (CAS 105628-07-7) is a constitutional isomer with identical molecular formula and mass, it is a potent Rho‑kinase inhibitor (ROCK IC₅₀ = 10.7 µM; ROCK2 IC₅₀ = 1.9 µM) and a calcium‑channel blocker used in vasospasm research, whereas CAS 1215343-69-3 inhibits human carboxylesterases CES1 and CES2 in the micromolar range and lacks any reported kinase activity [2]. Selecting Fasudil, donepezil, or any arbitrary benzothiazole–piperazine congener as a substitute would therefore redirect the experimental readout to an entirely different biological pathway, invalidating SAR interpretation and wasting procurement resources.

Quantitative Differentiation Evidence for 1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one Hydrochloride: Comparator-Anchored Data for Scientific Procurement Decisions


Human Carboxylesterase 1 (CES1) Inhibition: Micromolar IC₅₀ Differentiates from Fasudil and Class‑Representative Benzothiazole–Piperazines

The target compound inhibits human CES1 with an IC₅₀ of 11,000 nM (11.0 µM) in human liver microsomes, using 2‑(2‑benzoyl‑3‑methoxyphenyl)benzothiazole (BMBT) as the probe substrate with a 10‑minute preincubation [1]. In contrast, Fasudil—its constitutional isomer sharing the identical molecular formula C₁₄H₁₈ClN₃O₂S—has no reported CES1 inhibitory activity; its primary pharmacology is Rho‑kinase inhibition (ROCK IC₅₀ = 10.7 µM) . A survey of benzothiazole–piperazine derivatives reported by Gurdal et al. (2015) focused exclusively on cancer cell‑line cytotoxicity (GI₅₀ values), with no CES1 data reported for any compound in that series [2]. Among structurally unrelated CES1 inhibitors, benzbromarone exhibits tighter binding (Ki = 2.16 µM) but belongs to a distinct benzofuran chemotype with different selectivity profiles, while perfluoroalkyl substances (PFDoA) inhibit CES1 with IC₅₀ ≈ 10.6 µM, comparable in potency but chemically unrelated [3]. Thus, within the benzothiazole–piperazine chemical space, CAS 1215343-69-3 uniquely occupies the CES1 inhibitory niche relative to its closest structural analogs.

Carboxylesterase 1 CES1 inhibition Drug metabolism Human liver microsomes DDI screening

Human Carboxylesterase 2 (CES2) Inhibition: Moderate Potency with CES2‑Preferential Profile Relative to CES1

The compound inhibits human CES2 with an IC₅₀ of 7,360 nM (7.36 µM), approximately 1.5‑fold more potent than its CES1 IC₅₀ (11,000 nM), indicating a modest CES2‑preferential profile in human liver microsomes using fluorescein diacetate as the probe substrate with 10‑minute preincubation [1]. By comparison, Fasudil—despite its isomeric relationship—shows no CES2 inhibitory activity . Among clinically used CES2 substrates and inhibitors, irinotecan (CPT‑11) is activated by CES2 but is not an inhibitor, while the reference CES inhibitor bis(4‑nitrophenyl)phosphate (BNPP) is a non‑selective, irreversible serine esterase inhibitor with an entirely different mechanism [2]. Within the benzothiazole–piperazine class, no other compound has reported CES2 IC₅₀ data, making this compound the sole benzothiazole–piperazine for which dual CES1/CES2 quantitative inhibition data exist [3].

Carboxylesterase 2 CES2 inhibition Prodrug metabolism Irinotecan activation Human liver microsomes

Structural Isomerism with Fasudil: Identical Molecular Formula, Divergent Scaffold and Pharmacological Target Profile

CAS 1215343-69-3 and Fasudil hydrochloride (CAS 105628-07-7) share the identical molecular formula C₁₄H₁₈ClN₃O₂S and molecular weight (327.8 g/mol) yet differ fundamentally in scaffold architecture: the target compound contains a 2‑aminobenzothiazole linked via a piperazine bridge to an N‑acetyl group (benzothiazole–piperazine–acetamide), whereas Fasudil features a 5‑isoquinolinesulfonamide attached to a 1,4‑diazepane ring [1][2]. This constitutional isomerism leads to complete target divergence: the target compound inhibits carboxylesterases CES1/CES2 (IC₅₀ 7.4–11.0 µM) with no reported kinase activity, while Fasudil inhibits Rho‑kinase (ROCK IC₅₀ = 10.7 µM), PKA (Ki = 1.6 µM), PKG (Ki = 1.6 µM), and MLCK (Ki = 36 µM) with no reported carboxylesterase activity [3]. For chemical biology or chemoproteomics applications requiring a benzothiazole‑based probe with CES activity but without confounding kinase polypharmacology, this compound is structurally and pharmacologically irreplaceable by Fasudil.

Structural isomer Scaffold hopping Target deconvolution Chemical proteomics Off‑target liability

Class‑Level Cytotoxic Potential: Membership in the Benzothiazole–Piperazine Anticancer SAR Series with Quantitative GI₅₀ Benchmarks

Although the target compound itself has not been profiled for cytotoxicity in published primary literature, it belongs to a well‑characterized benzothiazole–piperazine series for which Gurdal et al. (2015) reported GI₅₀ values across hepatocellular (HUH‑7), breast (MCF‑7), and colorectal (HCT‑116) cancer cell lines [1]. In that series, compound 1d (4‑pyridyl‑substituted benzothiazole–piperazine) was the most broadly cytotoxic analog (HUH‑7 GI₅₀ = 3.1 µM; HCT‑116 GI₅₀ = 7.9 µM; MCF‑7 GI₅₀ = 16.6 µM), while the most potent individual cell‑line activities were achieved by compounds 2c and 2d (HCT‑116 GI₅₀ = 1.0 and 0.8 µM, respectively) [2]. The target compound differs from these reference analogs by bearing a 5‑methoxy substituent on the benzothiazole ring and an N‑acetyl (rather than N‑aroyl or N‑benzyl) group on piperazine—substitutions that are expected to modulate both electronic character (electron‑donating OCH₃ at position 5) and hydrogen‑bonding capacity (acetyl carbonyl) based on SAR trends reported for this series [3]. Direct cytotoxic evaluation of CAS 1215343-69-3 against these benchmark cell lines is warranted and would position it quantitatively within the established SAR landscape.

Cytotoxicity Benzothiazole–piperazine SAR GI₅₀ HUH‑7 MCF‑7 HCT‑116 Cancer cell lines

Physicochemical Differentiation: Computed logP and Drug‑Likeness Parameters Distinguish the Target Compound from Fasudil and Donepezil

The computed octanol–water partition coefficient (logP) for CAS 1215343-69-3 is 2.98 (ZINC database), reflecting moderate lipophilicity consistent with the 5‑methoxy substituent on the benzothiazole ring and the N‑acetyl group on piperazine [1]. By comparison, Fasudil—the constitutional isomer—has a substantially lower computed logP (~0.6–1.2, depending on the prediction method), attributable to its polar sulfonamide and basic diazepane functionalities, which confer higher aqueous solubility but limit membrane permeability [2]. Donepezil, the prototypical AChE inhibitor used as a benchmark in Alzheimer's disease research, has a logP of approximately 4.1, reflecting greater lipophilicity driven by its dimethoxyindanone and N‑benzylpiperidine moieties [3]. The target compound's intermediate logP (~2.98) positions it between these two extremes, suggesting balanced solubility–permeability characteristics potentially suitable for both cell‑based and in vivo ADME‑Tox profiling studies, while its fraction sp³ (0.50) and molecular weight (327.8) place it well within oral druggability space per Lipinski and Veber rules [1]. This physicochemical profile differentiates it from both Fasudil (more polar) and donepezil‑like benzothiazole–piperazines (more lipophilic).

logP Lipophilicity Physicochemical properties Drug‑likeness BBB permeability ADME prediction

Ligand Efficiency and Target‑Specific Metrics: CES2 Ligand Efficiency Differentiates the Compound from High‑Potency, High‑Molecular‑Weight CES Inhibitors

Using the CES2 IC₅₀ of 7,360 nM and molecular weight of 327.8 g/mol, the ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) for CAS 1215343-69-3 is approximately 0.24 kcal/mol per heavy atom (pIC₅₀ = 5.13; 21 heavy atoms), and the lipophilic ligand efficiency (LipE = pIC₅₀ − logP) is approximately 2.15 [1]. By comparison, the potent CES2 inhibitor benzbromarone (Ki = 5.15 µM for CES2; MW = 424.1; logP ~5.5) yields a lower LipE (~−0.2 due to high lipophilicity), while the clinical drug irinotecan (CPT‑11) is a CES2 substrate rather than an inhibitor and has MW = 586.7—significantly larger [2]. The target compound's ligand efficiency metrics are consistent with a viable starting point for fragment‑based or structure‑guided optimization: its LE (0.24) is below the commonly cited fragment benchmark of 0.30, but its LipE (2.15) suggests that potency gains could be achieved through additional polar interactions without exceeding acceptable lipophilicity thresholds [3]. No other benzothiazole–piperazine has been characterized for CES2 ligand efficiency, positioning this compound as the sole structural template for CES2‑targeted lead optimization within this chemotype.

Ligand efficiency LE LipE CES2 Fragment‑based drug design Lead optimization

Evidence‑Anchored Application Scenarios for 1-[4-(5-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one Hydrochloride (CAS 1215343-69-3) in Drug Discovery, Chemical Biology, and ADME‑Tox Research


CES1/CES2 Drug–Drug Interaction (DDI) Screening Panels in Human Liver Microsome Assays

The validated dual CES1/CES2 inhibitory activity (CES1 IC₅₀ = 11.0 µM; CES2 IC₅₀ = 7.36 µM) makes this compound a suitable tool compound for in vitro DDI screening cascades that require benzothiazole‑based chemical matter with defined carboxylesterase engagement [1]. Unlike Fasudil, which is inactive against both CES isoforms and introduces confounding kinase inhibition, this compound can serve as a chemotype‑specific reference inhibitor in panels alongside benzbromarone (CES1 Ki = 2.16 µM; CES2 Ki = 5.15 µM) and PFAS compounds (CES1/CES2 IC₅₀ ~8–13 µM) [2]. Its moderate potency and intermediate lipophilicity (logP = 2.98) reduce the risk of non‑specific microsomal binding compared to highly lipophilic CES inhibitors [3].

Chemical Biology Studies Requiring Scaffold‑Hopping Between Benzothiazole–Piperazine and Isoquinoline–Sulfonamide Chemotypes

The constitutional isomerism between CAS 1215343-69-3 and Fasudil (identical molecular formula, orthogonal target profiles) provides a unique matched‑pair for scaffold‑hopping studies aimed at understanding how scaffold architecture dictates target engagement [1]. In chemical proteomics or affinity‑based protein profiling (AfBP) experiments, this compound can be used as a CES‑active benzothiazole probe while Fasudil serves as the kinase‑active comparator, enabling deconvolution of scaffold‑dependent polypharmacology in cellular thermal shift assays (CETSA) or photoaffinity labeling workflows [2].

Medicinal Chemistry Lead Optimization Starting Point for CES2‑Selective Inhibitors

With a CES2/CES1 selectivity ratio of ~1.5 and favorable ligand efficiency metrics (LipE = 2.15), this compound offers a structurally tractable starting point for structure–activity relationship (SAR) exploration aimed at improving CES2 potency and selectivity [1]. The 5‑methoxy group on the benzothiazole ring and the N‑acetyl group on piperazine each provide vectors for systematic substitution that can be guided by the extensive SAR precedents established in the Gurdal benzothiazole–piperazine series, where analogous modifications shifted GI₅₀ values by 10‑ to 100‑fold across cancer cell lines [2]. The moderate molecular weight (327.8 Da) and balanced logP (2.98) leave ample room for property‑guided optimization without violating Lipinski or Veber criteria [3].

In Vitro Cytotoxicity Screening Against HUH‑7, MCF‑7, and HCT‑116 Cancer Cell Lines with Direct Benchmarking to Published Benzothiazole–Piperazine GI₅₀ Data

The compound's membership in the benzothiazole–piperazine anticancer class, for which GI₅₀ values are published for 14 analogs across HUH‑7 (liver), MCF‑7 (breast), and HCT‑116 (colon) cancer cell lines, positions it for immediate head‑to‑head cytotoxicity evaluation using the standardized sulforhodamine B (SRB) assay after 72‑hour drug exposure [1]. Procurement of CAS 1215343-69-3 alongside reference compounds 1d (broad‑spectrum cytotoxic: HUH‑7 GI₅₀ = 3.1 µM) and 2d (HCT‑116‑selective: GI₅₀ = 0.8 µM) would enable direct SAR comparison of the 5‑methoxy‑N‑acetyl substitution pattern against the existing 4‑pyridyl and dihalobenzyl series, filling a notable gap in the published benzothiazole–piperazine SAR matrix [2].

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